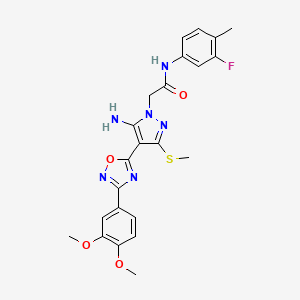

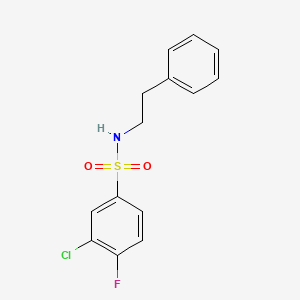

![molecular formula C21H17N3OS B2895005 吲哚-1-基(3-甲基-6-苯基咪唑并[2,1-b]噻唑-2-基)甲酮 CAS No. 852132-81-1](/img/structure/B2895005.png)

吲哚-1-基(3-甲基-6-苯基咪唑并[2,1-b]噻唑-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of IMPTM involves intricate steps, often requiring multi-step reactions. Researchers have explored various synthetic routes to obtain this compound. For instance, Kasralikar et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .

科学研究应用

选择性 NR1/2B N-甲基-D-天冬氨酸受体拮抗剂

吲哚和苯并咪唑甲酰胺(与吲哚-1-基化合物密切相关的衍生物)已被确定为 NMDA 受体的 NR2B 亚基的有效、选择性拮抗剂。构效关系 (SAR) 研究导致几种衍生物在结合和功能分析中显示出低纳摩尔活性,为神经系统疾病的新型治疗剂的开发提供了见解 (Borza 等人,2007)。

来自粘细菌的抗菌代谢物

一种新型粘细菌菌株产生吲哚噻嗪酮(一种吲哚基噻唑基酮),显示出较弱的抗菌活性。该化合物是更广泛探索天然吲哚衍生物抗菌潜力的研究的一部分,突出了这些化合物可能具有的多种生物活性 (Jansen 等人,2014)。

癌症治疗的微管蛋白拮抗剂

吲哚化合物,如 (2-(1H-吲哚-3-基)-1H-咪唑-4-基)(3,4,5-三甲氧基苯基)甲酮,因其抗微管蛋白作用和有效的抗肿瘤活性而受到研究。这些化合物展示了在癌症治疗中克服耐药性的潜力,为治疗多药耐药性或紫杉醇难治性癌症提供了药理优势 (Li 等人,2012)。

吲哚衍生物的合成和生物学评价

人们一直致力于设计和合成新的吲哚衍生物,并结合 1,3,4-三唑、1,3,4-噻二唑和各种部分,以增强其细胞毒活性。这些化合物对各种癌细胞系显示出显着的抗增殖活性,证明了吲哚基化合物在开发抗癌剂中的多功能性 (Abu‐Hashem & Al-Hussain, 2022)。

抗炎药

吲哚和噻唑衍生物已被合成并评估其抗炎活性。该系列中的一些化合物显示出中等到良好的活性,表明吲哚基化合物在开发新的抗炎药中具有潜力 (Singh 等人,2008)。

作用机制

Target of Action

Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a compound that contains both indole and imidazo[2,1-b]thiadiazole scaffolds . Indole derivatives have been found to bind with high affinity to multiple receptors , and imidazo[2,1-b]thiadiazole derivatives have been reported to target the Epidermal Growth Factor Receptor (EGFR) in cancer cells . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy .

Mode of Action

The compound interacts with its targets, leading to changes in cellular processes. For instance, when it binds to EGFR, it can inhibit the receptor’s activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, potentially leading to the death of cancer cells .

Biochemical Pathways

The compound’s interaction with EGFR affects various biochemical pathways. EGFR is involved in several signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell proliferation, survival, and migration . By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation and the induction of cell death in cancer cells . This effect is achieved through the compound’s interaction with EGFR and the subsequent disruption of signaling pathways involved in cell proliferation and survival .

属性

IUPAC Name |

2,3-dihydroindol-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14-19(20(25)23-12-11-16-9-5-6-10-18(16)23)26-21-22-17(13-24(14)21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCAJOUNLCUCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2894922.png)

![2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B2894934.png)

![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894938.png)

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)

methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)